molecular formula C8H18O2 B1215191 1,3-Octanediol CAS No. 23433-05-8

1,3-Octanediol

Cat. No. B1215191
CAS RN: 23433-05-8
M. Wt: 146.23 g/mol
InChI Key: DCTMXCOHGKSXIZ-UHFFFAOYSA-N
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Description

1,3-Octanediol is an aliphatic alcohol . Its molecular formula is C8H18O2 and it has a molecular weight of 146.23 g/mol . It is also known by other names such as octane-1,3-diol and Propane-1,3-diol, 1-pentyl- .


Synthesis Analysis

A study on the synthesis of 1,3-Octanediol was found where the synthesis of both enantiomers of 1,3-octanediol was carried out using enzymatic methods as key steps .


Molecular Structure Analysis

The IUPAC name for 1,3-Octanediol is octane-1,3-diol . The InChI representation is InChI=1S/C8H18O2/c1-2-3-4-5-8(10)6-7-9/h8-10H,2-7H2,1H3 . The Canonical SMILES representation is CCCCCC(CCO)O .


Chemical Reactions Analysis

A method was developed for the analysis of total 1,3-octanediols in apple juices by means of derivatization reaction to volatile 1,3-dioxanes . The formation of 1,3-dioxanes from 1,3-diols was confirmed by GC-MS .


Physical And Chemical Properties Analysis

1,3-Octanediol has a molecular weight of 146.23 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 2 . The Rotatable Bond Count is 6 . The Exact Mass is 146.130679813 g/mol and the Monoisotopic Mass is also 146.130679813 g/mol . The Topological Polar Surface Area is 40.5 Ų . The Heavy Atom Count is 10 .

Scientific Research Applications

Biomedical Applications: Poly (1,3-propanediol citrate)

1,3-Octanediol is utilized in the synthesis of poly (1,3-propanediol citrate) , a material with potential biomedical applications . This polyester is being investigated for its use as a substrate for cell differentiation and culture, which is crucial in regenerative medicine. The polycondensation reaction kinetics of citric acid and 1,3-Octanediol, catalyzed by p-toluenesulphonic acid (PTSA), have been studied to facilitate the scale-up of this process .

Antimicrobial Preservatives in Dermal Formulations

Research has shown that 1,3-Octanediol can act as an alternative antimicrobial preservative in dermal formulations like hydrophilic creams . Its amphiphilic structure allows it to interact with the cream base, affecting the physical stability and consistency of the product. The antimicrobial activity of 1,3-Octanediol is linked to the length of its alkyl chain, making it a candidate for substituting conventional preservatives .

Synthesis of Bio-based Polyesters

1,3-Octanediol is used as a monomer in condensation reactions with furandicarboxylic acid (FDCA) to prepare bio-based polyesters . These polyesters, containing different alkyl chain lengths, are significant for developing sustainable materials and reducing reliance on fossil fuel-derived plastics.

Flavor Component in Food Science

In the food industry, 1,3-Octanediol is naturally found in fruits like apples and contributes to their flavor profile. It is used in quality control and varietal identification of apple juice, where methods for analyzing its presence and concentration are essential.

Analytical Standard in Chemical Research

As an analytical standard, 1,3-Octanediol is used to calibrate instruments and validate methodologies in chemical research. Its consistent and well-defined properties ensure the accuracy and reliability of experimental results .

Mechanism of Action

Target of Action

1,3-Octanediol, also known as octane-1,3-diol, is primarily used as an antimicrobial preservative in cosmetic products . The primary targets of 1,3-Octanediol are the cell membranes of microorganisms .

Mode of Action

1,3-Octanediol exhibits its antimicrobial activity due to its amphiphilic structure . This structure allows it to affect the interfacial tension at the cell membrane of microorganisms, thereby enabling the preservative to penetrate more effectively .

Biochemical Pathways

It is known that the compound interacts with the cell membranes of microorganisms, disrupting their normal function . This disruption can lead to the death of the microorganism, thereby preserving the cosmetic product from microbial contamination.

Result of Action

The primary result of 1,3-Octanediol’s action is the prevention of microbial contamination in cosmetic products . By disrupting the cell membranes of microorganisms, 1,3-Octanediol can effectively kill or inhibit the growth of these organisms, thereby preserving the safety and integrity of the cosmetic product.

Action Environment

The efficacy and stability of 1,3-Octanediol can be influenced by various environmental factors. For instance, the presence of other ingredients in a cosmetic formulation can impact the effectiveness of 1,3-Octanediol as a preservative . Additionally, factors such as pH, temperature, and light exposure could potentially affect the stability of 1,3-Octanediol.

Safety and Hazards

1,3-Octanediol can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin, eyes, and clothing, avoid dust formation, do not ingest, and do not breathe vapours/dust .

Relevant Papers

A paper titled “A novel method for the determination of total 1,3-octanediols in apple juice via 1,3-dioxanes by solid-phase microextraction and high-speed gas chromatography” discusses a method for the analysis of total 1,3-octanediols in apple juices . Another paper titled “Investigations on Alkanediols as Alternative Preservatives in a Nonionic Hydrophilic Cream” discusses the use of alkanediols, including 1,3-Octanediol, as alternative antimicrobial preservatives for dermal formulations .

properties

IUPAC Name

octane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O2/c1-2-3-4-5-8(10)6-7-9/h8-10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCTMXCOHGKSXIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00865095
Record name 1,​3-​Octanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00865095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

23433-05-8, 120727-18-6
Record name 1,3-Octanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23433-05-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Octanediol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023433058
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,​3-​Octanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00865095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Octanediol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name (R)-1,3-Octanediol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029359
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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